molecular formula C12H8ClF2NO2S B10969346 2-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

2-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B10969346
M. Wt: 303.71 g/mol
InChI Key: NXNITMMDFQJSGK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-fluoroaniline with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antibiotics and anti-inflammatory drugs.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its use as an antibiotic, the compound inhibits the activity of dihydropteroate synthetase, an enzyme crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: This compound shares the chloro and fluoro substituents but lacks the sulfonamide group.

    2-Chloro-4-fluorophenol: Similar in structure but contains a hydroxyl group instead of the sulfonamide group.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group, which imparts different chemical properties.

Uniqueness

The presence of both chloro and fluoro groups, along with the sulfonamide functionality, makes 2-chloro-4-fluoro-N-(2-fluorophenyl)benzene-1-sulfonamide unique

Properties

Molecular Formula

C12H8ClF2NO2S

Molecular Weight

303.71 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8ClF2NO2S/c13-9-7-8(14)5-6-12(9)19(17,18)16-11-4-2-1-3-10(11)15/h1-7,16H

InChI Key

NXNITMMDFQJSGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl)F

Origin of Product

United States

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